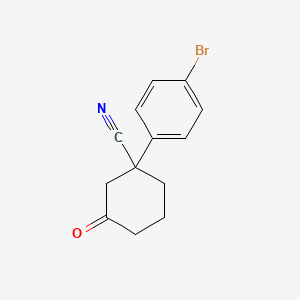

1-(4-Bromophenyl)-3-oxocyclohexanecarbonitrile

Description

1-(4-Bromophenyl)-3-oxocyclohexanecarbonitrile is a cyclohexane derivative featuring a bromophenyl substituent at the 1-position, a ketone group at the 3-position, and a nitrile group at the 1-position.

Properties

Molecular Formula |

C13H12BrNO |

|---|---|

Molecular Weight |

278.14 g/mol |

IUPAC Name |

1-(4-bromophenyl)-3-oxocyclohexane-1-carbonitrile |

InChI |

InChI=1S/C13H12BrNO/c14-11-5-3-10(4-6-11)13(9-15)7-1-2-12(16)8-13/h3-6H,1-2,7-8H2 |

InChI Key |

DKDJKJAYANWIGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)CC(C1)(C#N)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-3-oxocyclohexanecarbonitrile typically involves the reaction of 4-bromobenzaldehyde with cyclohexanone in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is usually heated under reflux to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-oxocyclohexanecarbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-3-oxocyclohexanecarbonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of advanced materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-oxocyclohexanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Ring Size and Stability : The cyclohexane core in the target compound offers greater conformational flexibility compared to the cyclobutane analog (), which may influence reactivity in ring-opening or cycloaddition reactions. The absence of ring strain in cyclohexane vs. cyclobutane could enhance thermal stability .

- Functional Group Interactions : The 3-oxo group in the target compound introduces hydrogen-bonding capability, distinguishing it from 1-(4-Bromophenyl)cyclohexane-1-carbonitrile (). This feature may enhance solubility in polar solvents or binding affinity in biological systems .

- Biological Activity: While the octahydroquinoline derivative () exhibits cardiotonic and anti-inflammatory properties, the target compound’s lack of a fused aromatic system may limit similar bioactivity unless modified .

- Synthetic Utility: The nitrile group in 3-cyanochromone () enables [3+2] cycloadditions, suggesting analogous reactivity for the target compound in constructing heterocycles .

Physicochemical Properties (Inferred)

- Solubility: The 3-oxo group likely increases polarity compared to non-ketone analogs (e.g., 1-(4-Bromophenyl)cyclohexane-1-carbonitrile), improving solubility in alcohols or acetone.

- Thermal Stability : Cyclohexane derivatives generally exhibit higher stability than cyclobutanes due to reduced ring strain .

Biological Activity

1-(4-Bromophenyl)-3-oxocyclohexanecarbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C12H10BrN

- Molecular Weight : 248.12 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The compound may exert its effects through the following mechanisms:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can alter cellular processes.

- Receptor Modulation : The compound may bind to various receptors, modulating their activity and leading to physiological changes.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, particularly against Gram-positive bacteria.

Biological Activity Overview

Research indicates several potential biological activities associated with this compound:

- Antimicrobial Activity : Studies have demonstrated that this compound exhibits bactericidal effects against certain bacterial strains. For instance, it was effective against Staphylococcus aureus and Bacillus cereus while showing minimal toxicity to Gram-negative bacteria like Escherichia coli .

- Anticancer Potential : The compound has been investigated for its anticancer properties, particularly in inhibiting the proliferation of cancer cell lines. Its mechanism involves inducing apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Study on Antimicrobial Properties :

- Anticancer Activity Evaluation :

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

| Biological Activity | Target Organism/Cell Line | Effective Concentration (µg/mL) | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 100–200 | Bactericidal |

| Antimicrobial | Bacillus cereus | 100–200 | Bactericidal |

| Anticancer | Human cancer cell lines | 20–50 | Apoptosis induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.